5-(allylamino)-4-chloro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone
Overview
Description
5-(allylamino)-4-chloro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone, also known as 5-AAC-4-Cl-2-OB-3(2H)-Pyr, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It has a unique combination of chemical properties that make it suitable for use in a variety of laboratory experiments, and scientific research has been conducted to explore its potential applications. In
Scientific Research Applications
Herbicide Research and Development
Studies have shown that various substituted pyridazinone compounds, including 5-(allylamino)-4-chloro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone, are effective herbicides. These compounds act by inhibiting the Hill reaction and photosynthesis in plants, contributing to their phytotoxicity. Research indicates that certain molecular substitutions in the pyridazinone structure enhance their biological properties, including resistance to metabolic detoxication in plants and interference with chloroplast development (Hilton et al., 1969).
Biochemical Effects on Plants
Investigations into the biochemical impacts of substituted pyridazinone herbicides on plants have revealed diverse effects. For instance, the herbicide BASF 13-338 (a substituted pyridazinone) affects the desaturation of linoleic acid in different molecular species of lipids in Arabidopsis thaliana, indicating a specific biochemical interaction with the plant's lipid metabolism (Norman & John, 1987).
Environmental Persistence and Metabolism
Research into the environmental behavior of pyridazinones has focused on their persistence and metabolism in different settings, such as in cranberry plants. Studies demonstrate that compounds like 14C-SAN-6706, a pyridazinone derivative, are readily translocated within plants and metabolized into demethylated analogs (Yaklich, Karczmarczyk, & Devlin, 1974).
Chemical Reactivity and Derivatives
The reactivity of substituted pyridazinones with various reagents has been studied to explore their potential for generating novel compounds. This research is essential for understanding the chemical versatility and potential applications of pyridazinones in different fields (Katrusiak, Katrusiak, & Bałoniak, 1994).
Effects on Photosynthetic Mechanisms
The immediate impact of pyridazinone herbicides on photosynthetic electron transport in algal systems has been a subject of study. This research helps in understanding the mechanism of action of these herbicides at the cellular level, particularly their effect on the photosystem II electron transport (Samuel & Bose, 1987).
properties
IUPAC Name |
4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-(prop-2-enylamino)pyridazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-5-6-15-9-7-16-17(12(19)11(9)14)8-10(18)13(2,3)4/h5,7,15H,1,6,8H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFQCHLCQNNNCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=O)C(=C(C=N1)NCC=C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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